molecular formula C22H12N2 B14221013 2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile CAS No. 823227-38-9

2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile

Cat. No.: B14221013
CAS No.: 823227-38-9
M. Wt: 304.3 g/mol
InChI Key: MDHHGPMAQFIVSH-UHFFFAOYSA-N
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Description

2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is an organic compound that features a complex structure with multiple aromatic rings and ethynyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile typically involves multi-step organic reactions. One common method involves the coupling of 3-bromo-5-nitrobenzonitrile with 2-(trimethylsilylethynyl)pyridine under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile involves its interaction with specific molecular targets. The ethynyl linkages and aromatic rings allow it to participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-({2-[(Pyridin-2-yl)ethynyl]phenyl}ethynyl)benzonitrile
  • 3-({2-[(Pyridin-4-yl)ethynyl]phenyl}ethynyl)benzonitrile

Uniqueness

2-({2-[(Pyridin-3-yl)ethynyl]phenyl}ethynyl)benzonitrile is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted applications in various scientific fields .

Properties

CAS No.

823227-38-9

Molecular Formula

C22H12N2

Molecular Weight

304.3 g/mol

IUPAC Name

2-[2-[2-(2-pyridin-3-ylethynyl)phenyl]ethynyl]benzonitrile

InChI

InChI=1S/C22H12N2/c23-16-22-10-4-3-9-21(22)14-13-20-8-2-1-7-19(20)12-11-18-6-5-15-24-17-18/h1-10,15,17H

InChI Key

MDHHGPMAQFIVSH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C#CC2=CN=CC=C2)C#CC3=CC=CC=C3C#N

Origin of Product

United States

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